molecular formula C14H14N6O3S B14933762 Methyl 5-(propan-2-yl)-2-[(tetrazolo[1,5-a]pyridin-6-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate

Methyl 5-(propan-2-yl)-2-[(tetrazolo[1,5-a]pyridin-6-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate

Cat. No.: B14933762
M. Wt: 346.37 g/mol
InChI Key: AWKFAKBALORCIA-UHFFFAOYSA-N
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Description

Methyl 5-(propan-2-yl)-2-[(tetrazolo[1,5-a]pyridin-6-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a tetrazolo[1,5-a]pyridine moiety linked via a carbonylamino group. The thiazole ring is further functionalized with a propan-2-yl group at position 5 and a methyl ester at position 2. This structure combines multiple pharmacophores, including the tetrazole ring (known for metabolic stability and hydrogen-bonding capacity) and the thiazole moiety (associated with diverse bioactivity).

Properties

Molecular Formula

C14H14N6O3S

Molecular Weight

346.37 g/mol

IUPAC Name

methyl 5-propan-2-yl-2-(tetrazolo[1,5-a]pyridine-6-carbonylamino)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C14H14N6O3S/c1-7(2)11-10(13(22)23-3)15-14(24-11)16-12(21)8-4-5-9-17-18-19-20(9)6-8/h4-7H,1-3H3,(H,15,16,21)

InChI Key

AWKFAKBALORCIA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(S1)NC(=O)C2=CN3C(=NN=N3)C=C2)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Bioactivity

The compound shares structural similarities with triazolopyrimidine and quinazoline derivatives reported in the evidence. Below is a comparative analysis:

Feature Target Compound Triazolopyrimidine Derivatives Quinazoline-Pyrazole Derivatives
Core Heterocycle Thiazole + tetrazolo[1,5-a]pyridine 1,2,4-Triazolo[1,5-a]pyrimidine Quinazoline + pyrazole
Key Substituents Propan-2-yl, methyl ester, tetrazolo-carbonylamino Acetylhydrazone, methylthio groups Aldehyde hydrazone, aryl groups
Reported Bioactivity Hypothesized herbicidal/antimicrobial activity (based on structural parallels) Herbicidal and fungicidal activity (e.g., 50–70% inhibition at 100 ppm) Antimicrobial activity (e.g., 80–90% inhibition at 50 μg/mL)
Chirality Impact Not studied Enhanced activity with chiral centers No chiral centers reported

Activity Trends

  • Herbicidal Potential: The thiazole-tetrazolo scaffold may mimic triazolopyrimidine herbicides (e.g., penoxsulam), where heterocycle rigidity and hydrogen-bonding groups enhance target binding .
  • Antimicrobial Activity : The tetrazole ring’s nitrogen-rich structure could disrupt microbial enzymes, akin to quinazoline derivatives’ inhibition of fungal growth .

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